Hexanal

Description

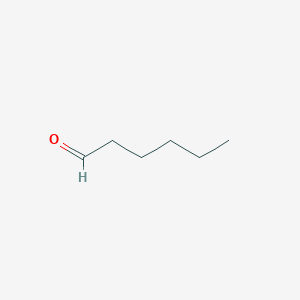

Structure

3D Structure

Properties

IUPAC Name |

hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARKCYVAAOWBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021604 | |

| Record name | Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley] Clear colorless liquid with an unpleasant odor; [MSDSonline], almost colourless liquid/fatty-green, grassy odour | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

262 °F at 760 mmHg (USCG, 1999), 129.6 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

90 °F (USCG, 1999), 25 °C (77 °F) - closed cup, 90 °F (32 °C) Open cup | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.64X10+3 mg/L at 30 °C, In water, 0.6 wt% (6000 mg/L) at 20 °C, Very soluble in ethanol, ethyl ether; soluble in acetone, benzene, Miscible with alcohol, propylene glycol and most fixed oils, 5.64 mg/mL at 30 °C, very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Hexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.83 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8335 g/cu cm at 20 °C, Bulk density = 6.9 wt/gal at 20 °C, 0.808-0.817 | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/273/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.45 (Air = 1) | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

11.3 [mmHg], Vapor pressure = 10.5 mm Hg at 20 °C, 11.3 mm Hg at 25 °C | |

| Record name | Hexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

66-25-1 | |

| Record name | HEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEXANAL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DC2K31JJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-58.2 °C, Heat of Fusion at Melting Point = 1.89X10+7 J/kmol, -56 °C | |

| Record name | HEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/560 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hexanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005994 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hexanal: The Dual-Action Sentinel in Plant Defense and Post-Harvest Preservation

Executive Summary

Hexanal (

Part 1: Biosynthetic Origin & Chemical Nature

This compound is not stored in healthy tissue but is rapidly synthesized de novo upon mechanical wounding or pathogen attack. This "on-demand" synthesis ensures that the volatile signal correlates strictly with stress events.

The Hydroperoxide Lyase (HPL) Pathway

The biosynthesis follows the lipoxygenase (LOX) pathway, utilizing membrane lipids as precursors.

-

Substrate Release: Lipases release Linoleic acid (C18:2) from membrane galactolipids.

-

Oxygenation: 13-Lipoxygenase (13-LOX) oxygenates linoleic acid at the C-13 position to form 13-hydroperoxy-octadecadienoic acid (13-HPOD) .[1]

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves 13-HPOD between C12 and C13.

-

Product Formation: This cleavage yields This compound (C6) and 12-oxo-cis-9-dodecenoic acid (C12).

Note: If Linolenic acid (C18:3) is the substrate, the pathway yields cis-3-hexenal, which isomerizes to trans-2-hexenal.[2] this compound is specific to the Linoleic acid branch.

Figure 1: The Linoleic Acid cascade. This compound production is strictly regulated by the availability of free fatty acids and HPL activity.

Part 2: Mechanisms of Action in Plant Defense

Mechanism I: Direct Antimicrobial Activity (Membrane Disruption)

This compound exhibits fungicidal and bactericidal properties. Its lipophilic nature allows it to partition into microbial cell membranes, altering fluidity and permeability.

-

Target: Ergosterol biosynthesis and membrane phospholipids.

-

Effect:

-

Downregulation of ERG genes: this compound treatment suppresses genes like ERG1, ERG7, and ERG11 in fungi (e.g., Botrytis cinerea), halting ergosterol production.

-

Membrane Permeabilization: Loss of ergosterol leads to pore formation, leakage of electrolytes and cytoplasmic contents (DNA, proteins).

-

Mitochondrial Dysfunction: Disruption of the electron transport chain leads to a burst of Reactive Oxygen Species (ROS) within the pathogen, triggering apoptosis.

-

Mechanism II: Defense Priming & Signaling Crosstalk

This compound acts as an airborne signal to neighboring tissues (intra-plant) and plants (inter-plant). It does not necessarily trigger a full defense response immediately (which costs energy) but "primes" the tissue.[3]

-

The Priming State: Upon subsequent pathogen attack, primed tissues mount a faster and stronger defense response (e.g., callose deposition, ROS burst).

-

Signaling Pathway:

-

This compound perception triggers calcium influx (

). -

JA Crosstalk: It activates the Jasmonic Acid (JA) biosynthetic pathway.

-

Gene Expression: Upregulation of defense markers such as AOS (Allene Oxide Synthase), LOX2, and PDF1.2 (Plant Defensin).

-

S-Gene Suppression: this compound has been observed to downregulate "susceptibility genes" that pathogens exploit to infect the host.

-

Part 3: The Phospholipase D (PLD) Inhibition Axis (Post-Harvest)

This is the most commercially significant mechanism for drug development and post-harvest technology.

The Problem: During senescence or stress, Phospholipase D (PLD) hydrolyzes structural phospholipids (Phosphatidylcholine - PC) into Phosphatidic Acid (PA) . PA destabilizes the membrane bilayer, leading to loss of compartmentalization and cell death.

The this compound Solution: this compound is a potent, specific inhibitor of PLD.[4][5]

-

Action: It binds to PLD, preventing the hydrolysis of PC.

-

Result: Membrane integrity is maintained; senescence is delayed.[6]

-

Outcome: Extended shelf life (e.g., in bananas, papayas, berries) and reduced chilling injury.

Figure 2: The PLD Inhibition Axis. This compound arrests the conversion of structural lipids into destabilizing Phosphatidic Acid.

Part 4: Experimental Protocols

Protocol A: this compound Vapor Treatment (Fumigation)

Use this protocol to assess shelf-life extension or priming effects.

-

Chamber Setup: Use hermetically sealed glass chambers (e.g., 10 L desiccators).

-

Dosage Calculation: Determine required headspace concentration (e.g., 400–900 ppm).

-

Formula:

-

Where

= 100.16 g/mol ,

-

-

Application:

-

Place plant material in the chamber.[7]

-

Pipette calculated liquid this compound onto a filter paper wick suspended in the chamber (avoid direct contact with tissue).

-

Immediately seal.

-

-

Incubation: Expose for defined interval (e.g., 2–24 hours) at 20°C.

-

Ventilation: Remove plant material and air-dry for 1 hour before storage or pathogen inoculation.

Protocol B: Quantification via HS-SPME-GC-MS

Use this for validating endogenous production or residue analysis.

-

Sampling: 1g of frozen, ground tissue in a 20mL headspace vial + 1mL saturated

solution (to inhibit enzyme activity post-sampling). -

SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or CAR/PDMS.

-

Extraction:

-

Equilibration: 10 min at 40°C.

-

Adsorption: 30 min at 40°C (fiber exposed).

-

-

GC-MS Parameters:

-

Column: HP-5MS or DB-Wax (30m x 0.25mm).

-

Injector: 250°C, splitless mode (desorption 3 min).

-

Oven Program: 40°C (2 min)

5°C/min -

MS Source: Electron Impact (EI) at 70 eV.

-

-

Validation: Monitor ion m/z 44, 56, 72 (characteristic for this compound).

Part 5: Data Synthesis

Efficacy in Pathogen Control & Shelf Life

The following data summarizes this compound's impact across different biological targets.

| Target Organism / Crop | Application Method | Concentration | Outcome / Efficacy | Mechanism Implicated |

| Botrytis cinerea | Vapor Phase | 900 ppm (2h) | 100% inhibition of spore germination | Membrane disruption; Ergosterol |

| Monilinia fructicola | Vapor Phase | 4.5 µL/L | Complete mycelial growth inhibition | Direct fungicidal |

| Banana (Post-harvest) | Dip (Nanoemulsion) | 2% (v/v) | Shelf life extended by 9 days | PLD Inhibition |

| Papaya | Vapor Phase | 0.02% (v/v) | Reduced softening; delayed ripening | PLD Inhibition; Ethylene suppression |

| Tomato Plants | Soil Drench (Priming) | 1 mM | Reduced bacterial speck (P. syringae) | JA Pathway Priming |

Quantitative Impact on Enzyme Activity

Effect of this compound on senescence-related enzymes in Berry Fruit (Day 7 post-treatment)

| Enzyme | Control Activity (Units/mg) | This compound Treated (Units/mg) | % Inhibition |

| Phospholipase D (PLD) | 0.85 ± 0.05 | 0.32 ± 0.03 | 62.3% |

| Lipoxygenase (LOX) | 1.20 ± 0.10 | 0.55 ± 0.08 | 54.1% |

| Superoxide Dismutase (SOD) | 12.5 ± 1.2 | 28.4 ± 2.1 | -127% (Induction) |

Note: this compound inhibits degradative enzymes (PLD, LOX) while maintaining/boosting antioxidant enzymes (SOD), preserving tissue vitality.

References

-

Paliyath, G., & Subramanian, J. (2008). Phospholipase D inhibition technology for enhancing shelf life and quality of fruits and vegetables.[4][5] Postharvest Biology and Technology.[4] Link

-

Kishimoto, K., et al. (2005). Volatile C6-aldehydes and allo-ocimene activate defense genes and induce resistance against Botrytis cinerea in Arabidopsis thaliana. Plant and Cell Physiology.[4][5][6] Link

-

Song, J., et al. (2010). This compound vapor is a natural, metabolizable fungicide: Inhibition of fungal activity and enhancement of fruit quality in raspberry. Journal of Food Science. Link

-

Tiwari, K., & Paliyath, G. (2011). Microarray analysis of ripening-regulated gene expression and its modulation by 1-MCP and this compound in tomato fruit. Plant Physiology and Biochemistry.[4][5][6][8] Link

-

Scala, A., et al. (2013). Green leaf volatiles: a plant's multifunctional weapon against herbivores and pathogens.[9][10] International Journal of Molecular Sciences. Link

-

Anusuya, P., et al. (2016). This compound - A novel molecule for post harvest shelf life extension in fruits and vegetables. Journal of Applied and Natural Science. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. uu.nl [uu.nl]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Effect of Pre-harvest and Post-harvest this compound Treatments on Fruits and Vegetables: A Review [arccjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 9. nbinno.com [nbinno.com]

- 10. Frontiers | E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis [frontiersin.org]

A Technical Guide to the Olfactory Perception and Sensory Threshold of Hexanal

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hexanal Perception

This compound (C6H12O) is a saturated alkyl aldehyde that occurs naturally in numerous plants and fruits.[1][2] It is a key volatile compound responsible for the characteristic "green" or "freshly cut grass" aroma.[2][3][4] Beyond its role in the flavor and fragrance industry, the study of this compound perception is critical in diverse scientific fields.[3] In food science, it serves as a crucial marker for lipid oxidation, indicating product freshness or spoilage.[5][6][7] In environmental science, its sensory threshold is relevant for air and water quality assessments.[8][9] Furthermore, as a naturally occurring volatile organic compound (VOC), understanding its interaction with the human olfactory system provides a valuable model for investigating chemosensory mechanisms and their potential as diagnostic biomarkers.[6]

This guide provides an in-depth exploration of the mechanisms underlying this compound's olfactory perception, from the molecular level to psychophysical measurement. It details authoritative, field-proven protocols for determining sensory thresholds and discusses the critical factors that influence detection, offering a comprehensive resource for professionals engaged in sensory science and related research.

Section 1: The Molecular Basis of this compound Olfaction

The perception of an odorant like this compound begins with a complex and elegant signal transduction cascade within the olfactory epithelium, a specialized tissue located in the nasal cavity.[10] This process converts a chemical signal—the binding of a this compound molecule—into an electrical signal that the brain interprets as a distinct smell.[10]

The Olfactory Signal Transduction Pathway

The mechanism of olfactory signal transduction is a G-protein coupled receptor (GPCR) pathway.[10][11] The key steps are as follows:

-

Odorant Binding: A volatile this compound molecule, upon entering the nasal cavity, dissolves in the mucus layer and binds to a specific Olfactory Receptor (OR) protein located on the cilia of an Olfactory Receptor Neuron (ORN).[10][12] The human genome contains approximately 400 different types of functional ORs, allowing for the detection of a vast array of odorants.[13]

-

G-Protein Activation: This binding event induces a conformational change in the OR, which activates an associated G-protein known as G-olf (Gαolf).[10][11]

-

Second Messenger Production: The activated G-olf stimulates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP into cyclic AMP (cAMP), a crucial second messenger.[11][12]

-

Ion Channel Gating: The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[11] This allows an influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[12][13]

-

Signal Amplification and Depolarization: The influx of Ca²⁺ triggers the opening of calcium-activated chloride (Cl⁻) channels. Because ORNs maintain a high intracellular chloride concentration, the opening of these channels results in an efflux of Cl⁻, further depolarizing the neuron.[13] This entire process generates a receptor potential.[12][13]

-

Action Potential and Signal Transmission: The depolarization travels from the cilia to the axon hillock of the ORN, where it initiates an action potential. This electrical signal is then transmitted along the axon to the olfactory bulb in the brain for processing.[12]

Diagram: Olfactory Signal Transduction Cascade for this compound

The following diagram illustrates the key molecular events in the detection of an odorant like this compound.

Caption: Molecular pathway of olfactory signal transduction.

Section 2: Defining and Quantifying the Sensory Threshold

A sensory threshold is the minimum concentration of a stimulus that can be detected.[14][15] For olfaction, several types of thresholds are relevant:

-

Absolute Detection Threshold: The lowest concentration at which the presence of a stimulus can be detected, even if it cannot be identified.[15][16] For instance, a subject may perceive that a sample is different from a blank control but be unable to name the odor.

-

Recognition Threshold: The lowest concentration at which the stimulus can be not only detected but also correctly identified.[15][16] For this compound, this would be the point at which a subject can reliably label the odor as "grassy" or "green."[9]

-

Difference Threshold (Just Noticeable Difference - JND): The smallest change in the concentration of a stimulus that can be perceived.[16]

The determination of these thresholds is not absolute; values are influenced by the methodology, the medium (e.g., air, water), and the sensitivity of the individual or panel.[8][17] Published odor thresholds for this compound vary, with reported values ranging from 0.3 to 97 ppb (parts per billion) depending on the study and medium.[9][18][19]

Reported Sensory Thresholds for this compound

The variability in reported thresholds underscores the importance of standardized methodology. Below is a summary of published threshold values for this compound across different studies and media.

| Threshold Type | Medium | Concentration (ppb, µg/L) | Source(s) |

| Odor Threshold | Water | 3.9 µg/L | [9] |

| Odor Threshold | Air | 0.14 µg/L-air | [9] |

| Odor Threshold | Air | 25 ppb | [18][20] |

| Odor Threshold | Air | 97 ppb (median) | [18][19] |

| Sensory Irritation | Air | 281 ppb | [18][20] |

| Sensory Irritation | Air | 390 ppb (median) | [18][19] |

Section 3: Methodologies for Threshold Determination

The selection of an appropriate psychophysical method is paramount for generating reliable and reproducible threshold data. The methods must be designed to minimize biases such as expectation and habituation.[16] The American Society for Testing and Materials (ASTM) provides a standard practice for threshold determination, E679-19, which utilizes a forced-choice ascending concentration series.[8][21]

Protocol 1: Ascending Method of Limits (AML)

This is a foundational method where the stimulus is presented in a series of gradually increasing concentrations.[14][15]

-

Causality and Rationale: The ascending series is preferred over a descending series to minimize sensory adaptation or fatigue, which can occur when a subject is first exposed to a high concentration.[15] However, it can be prone to anticipation bias, where a subject expects to detect the stimulus after a certain number of presentations.

-

Self-Validation System:

-

Blanks: Interspersing blank (zero concentration) samples within the series helps to check for guessing.

-

Replication: Repeating the entire series multiple times for each panelist and averaging the results improves reliability.[15]

-

Panelist Training: Panelists must be screened for their ability to smell and trained to understand the task and descriptors.[9]

-

Protocol 2: Three-Alternative Forced-Choice (3-AFC) Method

The 3-AFC method is a more robust and statistically powerful technique that is widely used in sensory science to minimize response bias.[22][23][24] It is a core component of the ASTM E679-19 standard.[8][25]

-

Causality and Rationale: In each trial, the panelist is presented with three samples (a "triad"), two of which are blanks and one of which contains the odorant.[23][26] The panelist is forced to choose the sample that is different. This design corrects for panelists who are hesitant to report a faint sensation; the chance of a correct guess is 33.3%, providing a clear statistical baseline.[22][24]

-

Self-Validation System:

-

Forced Choice: Eliminates the criterion variance (a subject's internal rule for saying "yes, I smell it"). The task is not "do you smell it?" but "which one is different?".

-

Randomization: The position of the odd sample within the triad is randomized for each presentation to prevent positional bias.[22]

-

Staircase Procedure: The concentration for the next trial is adapted based on the panelist's response. If the panelist is correct, the concentration is decreased; if incorrect, it is increased. This adaptive approach efficiently hones in on the individual's threshold.[14]

-

Detailed Step-by-Step Methodology: 3-AFC with Ascending Concentration Series (Based on ASTM E679-19)

1. Objective: To determine the best-estimate detection or recognition threshold of this compound in a given medium (e.g., purified, odor-free water or air).

2. Materials & Preparation:

-

This compound: High-purity (>98%) n-hexanal.

-

Diluent: Odor-free medium (e.g., deionized water passed through activated carbon, purified air).

-

Glassware: Borosilicate glass flasks with ground-glass stoppers or screw caps with PTFE-lined septa. All glassware must be meticulously cleaned and deodorized.

-

Sample Preparation: Prepare a stock solution of this compound. Create a geometric (logarithmic) series of dilutions from this stock. A dilution factor of 2 or 3 is common.[27] The series should start well below the expected threshold and extend well above it.[14]

3. Panelist Selection and Training:

-

Select 10-20 panelists. Screen for general sensory acuity and absence of specific anosmias.

-

Familiarize panelists with the 3-AFC procedure using a known, easily detectable odorant. Ensure they understand the task is to identify the different sample, not necessarily to identify the odor itself (for detection thresholds).

4. Testing Procedure:

-

Environment: Conduct tests in a quiet, well-ventilated, odor-free room.

-

Presentation: For each concentration step, present the panelist with a triad of samples: two blanks and one containing the this compound dilution. The order should be randomized.[22]

-

Ascending Series: Begin with the lowest concentration.

-

Evaluation: The panelist sniffs each sample in the triad and indicates which one they believe is different.

-

Progression: If the panelist is incorrect, present the next triad at the same concentration. If they are incorrect again, proceed to the next highest concentration. If the panelist is correct, proceed to the next highest concentration. This continues until the panelist has correctly identified the odd sample at a given concentration for three consecutive presentations.

5. Data Analysis:

-

Individual Threshold: The best-estimate threshold for an individual is the geometric mean of the concentration of the last missed trial and the first concentration at which they were consistently correct.[27]

-

Group Threshold: The overall panel threshold is calculated as the geometric mean of the individual best-estimate thresholds.[27]

Diagram: Workflow for the 3-AFC Threshold Test

This diagram outlines the decision-making process for a single panelist in a 3-AFC ascending concentration series test.

Caption: Decision workflow for a 3-AFC sensory test.

Section 4: Factors Influencing this compound Perception

The perception of this compound is not static and can be influenced by a variety of intrinsic and extrinsic factors.

-

Genetic Variation: The ability to perceive certain odorants is linked to genetics. Specific single-nucleotide polymorphisms (SNPs) in the genes coding for olfactory receptors can lead to variations in smell perception or even specific anosmias (inability to smell a particular compound).[4] While specific receptors for this compound are still being fully characterized, it is known that a large number of receptors can be activated by aldehydes.[28]

-

Matrix Effects: The medium in which this compound is present significantly alters its volatility and, therefore, its perception. In food systems, the fat content is a major factor; this compound, being lipophilic, will have lower volatility in a high-fat matrix compared to an aqueous one.[29] This is a critical consideration when developing products or assessing spoilage.[7]

-

Adaptation and Habituation: Continuous exposure to an odorant leads to sensory adaptation, a temporary decrease in sensitivity.[12][17] Studies have shown that the sensory irritation caused by this compound may last longer than the perception of its odor, indicating different adaptation rates for the olfactory and trigeminal systems.[20]

-

Concentration: The perceived character of an odor can change with its concentration. At low concentrations, this compound is described as "grassy" and "fruity," while at higher concentrations, it can be perceived as more pungent or "fatty."[30][31]

Section 5: Applications in Research and Development

A thorough understanding of this compound's sensory properties is directly applicable to several fields:

-

Drug Development: Inhalable therapeutics or excipients with off-odors can impact patient compliance. Sensory threshold data for aldehydes like this compound can inform the formulation of more palatable products and establish quality control standards for acceptable levels of volatile impurities.

-

Food and Beverage Industry: this compound is a primary indicator of lipid oxidation, which causes rancidity.[32] Monitoring its concentration and sensory impact is essential for shelf-life studies, packaging development, and quality control to ensure a positive consumer experience.[33][34]

-

Clinical Diagnostics: Volatile organic compounds in breath, blood, or urine are being investigated as non-invasive biomarkers for various diseases.[6] Establishing baseline sensory and analytical detection limits for compounds like this compound is a foundational step in developing reliable diagnostic tools.

References

- ASTM E679-19 - Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits.

- Developing this compound as an odor reference standard for sensory analysis of drinking water.

- Olfactory System – Introduction to Neurobiology. University of Oregon Libraries.

- Volatile compounds used for sensory panel training and their associated odor threshold (ppb) if known. [Source Not Available].

- Sensory thresholds | Perception Class Notes. Fiveable.

- This compound | Fresh Green Aldehyde Aroma Chemical For Flavors & Fragrances. ChemicalBull.

- Olfactory Transduction. Massive Bio.

- Sensory Thresholds: Definition & Importance. StudySmarter.

- A schematic diagram of olfactory signal transduction.

- Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and this compound using a novel vapor delivery technique. PLOS ONE.

- Sensory threshold. Wikipedia.

- The Transduction of Olfactory Signals. NCBI Bookshelf.

- Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and this compound using a novel vapor delivery technique. PMC.

- Cellular Mechanisms of Olfactory Signal Transduction. Chemical Senses, Oxford Academic.

- Intensity of odor and sensory irritation as a function of this compound concentration and interpresentation intervals: an explor

- This compound | C6H12O. PubChem, NIH.

- This compound (aldehyde C-6) 66-25-1. The Good Scents Company.

- About Sensory Thresholds. DraughtLab.

- 3AFC Listening Test: Methods & Applic

- E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentr

- Buy ASTM E679-19 in PDF & Print | Nimonik Standards. Document Center.

- Developing this compound as an Odor Reference Standard for Sensory Analysis of Drinking Water.

- This compound doesn't smell like grass to me and I want to know why. Reddit.

- This compound.

- Thresholds in Psychophysics: Exploring Sensory Perception and Its Diverse Applic

- Smell of freshly cut grass. Wikipedia.

- Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chrom

- Three-Alternative Forced Choice (3-AFC). EyeQuestion Software Help Center.

- Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. [Source Not Available].

- Determination of this compound as an Oxidative Marker in Vegetable Oils Using an Automated Dynamic Headspace Sampler Coupled to a Gas Chromatograph/Mass Spectrometer.

- Determination of this compound—an Indicator of Lipid Oxidation by Static Headspace Gas Chromatography (SHS-GC) in Fat-Rich Food Matrices.

- Quantification of this compound as an index of lipid oxidation in human milk and association with antioxidant components. PMC, NIH.

- This compound as a Marker of Oxidation Flavour in Sliced. Amanote Research.

- This compound, smell changes with increasing concentration.

- Behavior of this compound, (E)-Hex-2-enal, 4-Hydroxyhex-2-enal, and 4-Hydroxynon-2-enal in Oil-in-Water Emulsions.

- 2-AFC, 3-AFC, Duo Trio, Triangle, Tetrad Analysis. EyeQuestion Software Help Center.

- Three-stimulus procedures in olfactory psychophysics: an experimental comparison of Thurstone-Ura and three-altern

- A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium. The Physiological Society.

- 3-alternative forced-choice (3AFC) task paradigm.

- Effects of this compound Supplementation on Volatile Compound Profiles and Quality Parameters of 'Fuji Kiku' Apples During Cold Storage and Shelf Life. MDPI.

- This compound. Wikipedia.

- Measurement and Regulation of Odors in the USA. [Source Not Available].

- No Evidence for an Effect of the Smell of this compound on Trust in Human–Robot Interaction. [Source Not Available].

Sources

- 1. This compound | C6H12O | CID 6184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Fresh Green Aldehyde Aroma Chemical For Flavors & Fragrances [chemicalbull.com]

- 4. Smell of freshly cut grass - Wikipedia [en.wikipedia.org]

- 5. Determination of this compound as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. pfigueiredo.org [pfigueiredo.org]

- 10. massivebio.com [massivebio.com]

- 11. researchgate.net [researchgate.net]

- 12. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. Sensory threshold - Wikipedia [en.wikipedia.org]

- 16. fiveable.me [fiveable.me]

- 17. upseducation.com [upseducation.com]

- 18. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and this compound using a novel vapor delivery technique - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measures of odor and lateralization thresholds of acrolein, crotonaldehyde, and this compound using a novel vapor delivery technique | PLOS One [journals.plos.org]

- 20. Intensity of odor and sensory irritation as a function of this compound concentration and interpresentation intervals: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. store.astm.org [store.astm.org]

- 22. emergentmind.com [emergentmind.com]

- 23. support.eyequestion.nl [support.eyequestion.nl]

- 24. support.eyequestion.nl [support.eyequestion.nl]

- 25. Buy ASTM E679-19 in PDF & Print | Nimonik Standards [standards.nimonik.com]

- 26. scispace.com [scispace.com]

- 27. img.antpedia.com [img.antpedia.com]

- 28. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. This compound (aldehyde C-6) 66-25-1 [thegoodscentscompany.com]

- 31. researchgate.net [researchgate.net]

- 32. (PDF) this compound as a Marker of Oxidation Flavour in Sliced [research.amanote.com]

- 33. DSpace [t-stor.teagasc.ie]

- 34. researchgate.net [researchgate.net]

Mechanistic Biochemistry: The LOX-HPL Cascade

Biosynthesis of Hexanal from Linoleic Acid: A Technical Guide

Executive Summary

This technical guide details the enzymatic cascade for the biosynthesis of this compound (

The conversion of linoleic acid to this compound is a two-step enzymatic oxidation-cleavage process.[1][2][3][4][5][6][7] It is distinct from the linolenic acid pathway, which yields cis-3-hexenal (the precursor to "fresh cut grass" notes).

Step 1: Regiospecific Oxygenation (LOX) Lipoxygenase (LOX, EC 1.13.11.[7][8]12) catalyzes the dioxygenation of linoleic acid containing a (1Z,4Z)-pentadiene system.

-

Specificity: Soybean LOX-1 is the industry standard due to its high specificity for the C-13 position.

-

Reaction: Abstraction of a pro-S hydrogen from C-11, followed by radical rearrangement and oxygen insertion at C-13.

-

Product: (9Z,11E)-13(S)-hydroperoxy-9,11-octadecadienoic acid (13-HPOD ).[4]

Step 2: Heterolytic Cleavage (HPL) Hydroperoxide lyase (HPL, EC 4.1.2.92), a CYP74 cytochrome P450 family enzyme, cleaves the hydroperoxide.

-

Mechanism: HPL binds the hydroperoxide group, facilitating a rearrangement that cleaves the C12-C13 bond.

-

Products: This compound (volatile C6 aldehyde) and 12-oxo-cis-9-dodecenoic acid (non-volatile C12 fragment).

Diagram: The Linoleic Acid Cascade

Figure 1: The enzymatic pathway from Linoleic Acid to this compound via 13-HPOD intermediate.[3]

Enzymology & Kinetic Parameters[4][9][10][11][12]

Successful biosynthesis requires balancing the kinetics of LOX (fast, oxygen-dependent) and HPL (membrane-bound, often rate-limiting).

Table 1: Comparative Kinetic Parameters

| Parameter | Soybean LOX-1 (Step 1) | Plant HPL (Step 2) | Notes |

| Substrate | Linoleic Acid | 13-HPOD | HPL requires the hydroperoxide moiety.[1][2][6][7][8] |

| ~7.7 | 15–30 | LOX has higher affinity for free fatty acids. | |

| ~30 nmol/mg/min | Variable (Source dependent) | HPL activity is often the bottleneck. | |

| pH Optimum | 9.0 (Borate buffer) | 6.0–7.5 (Phosphate buffer) | Critical: A two-stage pH adjustment is often required for max yield. |

| Inhibitors | Substrate inhibition >3mM | Product inhibition (this compound) | This compound must be removed (e.g., stripping) to prevent HPL suicide inactivation. |

Data synthesized from kinetic studies on micellar systems involving Soybean LOX-1 and Green Bell Pepper HPL.

Experimental Protocol: In Vitro Biosynthesis

This protocol utilizes a sequential "two-pot" approach to maximize yield, avoiding the pH mismatch between LOX (pH 9.0) and HPL (pH 6.5).[8]

Reagents

-

Substrate: Linoleic acid (≥99% purity), solubilized in ethanol or Tween-40.

-

Enzyme 1: Soybean Lipoxygenase Type I-B (Sigma-Aldrich or equivalent).

-

Enzyme 2: Recombinant HPL (e.g., from Medicago truncatula expressed in E. coli or K. phaffii lysate).

-

Buffers: 0.2 M Borate (pH 9.0), 0.2 M Citrate-Phosphate (pH 6.5).

-

Standard: this compound-d12 (Internal Standard).

Workflow

Phase 1: Hydroperoxidation (Generation of 13-HPOD)

-

Preparation: Dissolve Linoleic Acid (10 mM final) in borate buffer (pH 9.0) containing 0.1% Tween-40. The surfactant creates micelles, enhancing LOX activity.

-

Oxygenation: Oxygenate the buffer by bubbling pure

for 5 minutes prior to enzyme addition. -

Reaction: Add LOX-1 (approx. 2,000 U/mg substrate). Incubate at 4°C (to improve regioselectivity) or 25°C with continuous stirring and

bubbling. -

Monitoring: Track the formation of conjugated dienes by measuring absorbance at 234 nm (

). Reaction is complete when

Phase 2: Cleavage (Production of this compound)

-

pH Adjustment: Adjust the reaction mixture to pH 6.5 using 1 M Citric Acid. Note: HPL is unstable at pH 9.0.

-

Enzyme Addition: Add HPL crude extract or purified enzyme.

-

Incubation: Incubate at 25°C for 30–60 minutes in a sealed vial (to prevent volatile loss).

-

Extraction: Stop reaction by adding internal standard (this compound-d12) and extracting immediately with diethyl ether or performing Headspace-Solid Phase Microextraction (HS-SPME).

Diagram: Experimental Workflow

Figure 2: Sequential two-step protocol for maximizing this compound yield.

Analytical Validation (GC-MS)

To validate the biosynthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is required.

-

Column: DB-WAX or HP-5MS (30m x 0.25mm).

-

Injection: Splitless mode, 250°C.

-

Oven Program: 40°C (hold 3 min)

5°C/min to 150°C -

Mass Spec: SIM mode (Selected Ion Monitoring).

-

Target Ions: m/z 44, 56, 72, 82 (this compound characteristic fragments).

-

Validation: Compare retention time and mass spectrum against authentic this compound standard.

-

References

-

Hashem, C., et al. (2022). "From linoleic acid to this compound and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii."[9] Frontiers in Molecular Biosciences. Link

-

Gala Marti, V., et al. (2021). "Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System."[2] Catalysts. Link

-

D'Auria, M., et al. (2002). "Production of this compound from hydrolyzed sunflower oil by lipoxygenase and hydroperoxide lyase enzymes."[10] Biotechnology Letters. Link

-

Ludwig, P., et al. (1987). "The mechanism of lipoxygenase reaction." European Journal of Biochemistry.[11] Link

-

Matsui, K. (2006). "Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism."[8][12] Current Opinion in Plant Biology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | From linoleic acid to this compound and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 8. From linoleic acid to this compound and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 10. Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation [mdpi.com]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. academic.oup.com [academic.oup.com]

Hexanal's Influence on Insect Olfactory Navigation: A Technical Guide to Behavioral and Pheromonal Interactions

Foreword: The Olfactory Landscape of Insects and the Ubiquity of Hexanal

In the intricate world of insect chemical communication, every volatile organic compound (VOC) tells a story. For phytophagous insects, the "green leaf volatiles" (GLVs) released from plants are a constant narrative, providing crucial cues for locating hosts, assessing food quality, and avoiding threats. Among these, this compound, a six-carbon aldehyde, is a prominent and highly informative signal. Its characteristic scent of freshly cut grass is, to an insect, a complex message that can signify a suitable food source, a damaged plant mounting a defense, or a cacophony that masks other vital chemical whispers.

This technical guide provides a comprehensive exploration of the multifaceted impact of this compound on insect behavior and its nuanced interplay with pheromonal communication. We will delve into the dual nature of this compound as both an attractant and a repellent, a dichotomy often dictated by concentration and the insect species . Furthermore, we will examine its capacity to modulate the perception of pheromones, acting as a synergist that enhances attraction or as a disruptive agent that masks these critical intraspecific signals.

For researchers, scientists, and professionals in drug development and pest management, understanding the intricate mechanisms by which this compound influences insect behavior is paramount. This guide will not only present the current state of knowledge but also provide the causal reasoning behind experimental methodologies, offering a framework for future investigations into this fascinating area of chemical ecology.

The Dual Modality of this compound in Insect Behavior: Attraction and Repellency

This compound's role in insect behavior is not monolithic; it is a classic example of a dose-dependent response, where the concentration of the compound dictates a behavioral switch between attraction and repulsion. This duality is a critical consideration in the development of semiochemical-based pest management strategies.

This compound as an Attractant: A Beacon for Foraging

For many herbivorous insects, this compound serves as a primary indicator of a potential food source. As a major component of the volatiles released from fresh plant tissues, it signals the availability of nutrients.

A notable example is the brown marmorated stink bug, Halyomorpha halys. Laboratory bioassays have demonstrated that these insects are significantly attracted to the volatiles of fresh peanut seeds, with this compound being the major volatile component identified.[1][2][3][4] This attraction is not merely directional; this compound also elicits foraging behaviors such as proboscis extension, indicating its role as a key feeding stimulant.[1][3] Similarly, fourth instar nymphs of the invasive spotted lanternfly, Lycorma delicatula, exhibit strong attraction to specific doses of pure this compound in Y-tube olfactometer assays.[5]

The attraction to this compound is not limited to Hemiptera. The fall armyworm, Spodoptera frugiperda, a significant agricultural pest, also shows a dose-dependent preference for this compound.[4] This broad attraction across different insect orders underscores the fundamental importance of this compound as a general foraging cue.

This compound as a Repellent and Deterrent: A Signal of Danger

Conversely, at high concentrations or for different insect species, this compound can act as a potent repellent. This is often linked to its role as a damage-associated molecular pattern (DAMP) in plants. When a plant is wounded by herbivory, the rapid release of high concentrations of GLVs, including this compound, can signal a compromised and potentially defended resource.

For instance, while lower concentrations of certain floral volatiles are attractive to the mosquito Aedes albopictus, higher concentrations can be repellent.[6] This dose-dependent switch is a common theme in insect chemical ecology and highlights the importance of precise concentration in experimental design and practical application. Furthermore, some compounds related to this compound, such as 4-oxo-(E)-2-hexenal, a defensive secretion of some Hemiptera, exhibit clear repellent effects against other insects like the leaf beetle Diorhabda carinulata.[7]

The following table summarizes the dose-dependent behavioral responses of various insect species to this compound and related aldehydes.

| Insect Species | Order | Compound | Dose | Behavioral Response | Reference |

| Halyomorpha halys (Brown Marmorated Stink Bug) | Hemiptera | This compound | Not specified | Attraction, Proboscis Extension | [1][3] |

| Lycorma delicatula (Spotted Lanternfly) | Hemiptera | This compound | 10 µl (pure) | Strong Attraction | [5] |

| Lycorma delicatula (Spotted Lanternfly) | Hemiptera | This compound | 3 µl, 100 µl (pure) | Neutral Response | [5] |

| Spodoptera frugiperda (Fall Armyworm) | Lepidoptera | This compound | 10 and 100 mg/mL | Attraction | [4] |

| Aedes albopictus | Diptera | Citronellal, Linalool, Citral, Geraniol | Lower concentrations | Attraction | [6] |

| Aedes albopictus | Diptera | Citronellal, Linalool, Citral, Geraniol | Higher concentrations | Repellency | [6] |

| Diorhabda carinulata | Coleoptera | 4-oxo-(E)-2-hexenal | 10-100 ng | Repellency (~65-75%) | [7] |

The Interplay of this compound with Insect Pheromones: Synergy and Disruption

Beyond its direct effects on behavior, this compound can significantly modulate an insect's perception of and response to pheromones. This interaction can be synergistic, enhancing the efficacy of pheromone signals, or antagonistic, masking or disrupting these vital communication channels.

This compound as a Pheromone Synergist

The presence of host plant volatiles can enhance an insect's response to its species-specific pheromones. This synergy is evolutionarily advantageous, as it helps insects locate mates in the vicinity of suitable resources for their offspring. A U.S. patent describes the use of green leaf volatiles, including this compound, as effective synergists for insect pheromones, increasing the attraction of species such as the boll weevil and European elm bark beetle.[8]

The mechanism behind this synergy likely involves the simultaneous activation of different olfactory pathways, leading to a stronger and more salient signal in the insect's brain. For example, the addition of nonanal, another aldehyde, to the sex pheromone blend of the fall armyworm significantly increased the activation of males and the percentage that reached the pheromone source in olfactometer assays.[9]

Disruption of Pheromone Communication

Conversely, a background of plant volatiles can interfere with pheromone perception. This can occur through several mechanisms, including sensory adaptation, habituation, or the masking of the pheromone signal by the more abundant plant volatiles. Research on the moth Agrotis ipsilon has shown that a background of (E)-2-hexenal can reduce the response of pheromone-specific olfactory receptor neurons, leading to a significant reduction in the salience of the pheromone signal.[2] This disruption of pheromone communication by plant volatiles is a promising avenue for the development of mating disruption strategies in integrated pest management (IPM).[4][8]

Neurophysiological Mechanisms of this compound Perception

The behavioral responses to this compound are underpinned by specific neurophysiological events, from the initial detection by olfactory receptors to the processing of this information in the insect's brain.

Olfactory Receptor Neurons and Dual Pathways

Insects detect volatile compounds through olfactory receptor neurons (ORNs) housed in sensilla, primarily on their antennae and maxillary palps.[10] Studies on the spotted lanternfly have identified specific placoid sensilla on the labium containing ORNs that are selectively tuned to this compound, exhibiting a dose-dependent excitatory response.[10]

Interestingly, research on locusts has revealed that this compound is detected by two distinct olfactory pathways: one mediated by Odorant Receptor (OR)-expressing neurons and another by Ionotropic Receptor (IR)-expressing neurons.[1][11] This dual-pathway detection suggests a robust and potentially nuanced processing of this important environmental cue. The OR-mediated pathway is generally considered a more recently evolved system in winged insects, while the IR pathway is evolutionarily older.[1][11]

The following diagram illustrates the dual olfactory pathways for this compound detection in locusts.

Signal Transduction Cascade

Upon binding of this compound to an OR or IR, a conformational change in the receptor protein opens an ion channel, leading to the depolarization of the ORN's membrane. This generates an electrical signal in the form of action potentials. These action potentials then travel down the axon of the ORN to the antennal lobe of the insect's brain, where the information is processed and integrated with other sensory inputs, ultimately leading to a behavioral response.[12] The signal can also be modulated by intracellular second messenger pathways, adding another layer of complexity to the olfactory response.[13]

Experimental Protocols for Studying this compound's Effects

To elucidate the impact of this compound on insect behavior and physiology, a range of well-established experimental protocols are employed. The choice of methodology is crucial for obtaining reliable and reproducible data.

Behavioral Assays

-

Y-Tube Olfactometer: This is a standard apparatus for assessing an insect's preference for different odors. It consists of a Y-shaped glass or plastic tube. A stream of clean air is passed through each arm, with one arm containing the test odor (e.g., this compound) and the other serving as a control (e.g., solvent alone). An insect is introduced at the base of the Y, and its choice of arm is recorded. This allows for a quantitative measure of attraction or repulsion.

Step-by-Step Protocol:

-

Assemble the Y-tube olfactometer, ensuring all components are clean and free of residual odors.

-

Prepare the odor source by applying a known concentration of this compound in a suitable solvent to a filter paper. The control arm should have a filter paper with the solvent alone.

-

Place the odor source and control at the upwind ends of the respective arms.

-

Introduce a single insect at the downwind end of the olfactometer.

-

Observe the insect's behavior for a set period (e.g., 5-10 minutes) and record which arm it enters and how long it stays.

-

Repeat the experiment with multiple individuals to obtain statistically significant data.

-

Rotate the arms of the olfactometer periodically to control for any positional bias.

-

-

Wind Tunnel Assays: For flying insects, a wind tunnel provides a more realistic environment to study long-range attraction and flight behavior. A plume of the test odor is generated at the upwind end of the tunnel, and the insect's flight path and landing behavior are recorded.

-

Proboscis Extension Response (PER) Assay: This assay is used to measure the feeding motivation of an insect in response to a chemical stimulus. The insect is restrained, and its antennae are touched with a solution containing the test compound. The extension of the proboscis is recorded as a positive response.

Electrophysiological Techniques

-

Electroantennography (EAG): This technique measures the overall electrical response of an insect's antenna to an odor. An electrode is placed on the antenna, and a puff of the test odor is delivered. The resulting change in electrical potential is recorded, providing a measure of the antenna's sensitivity to the compound.

Step-by-Step Protocol:

-

Excise an antenna from the insect and mount it between two electrodes.

-

Deliver a continuous stream of humidified, clean air over the antenna.

-

Inject a pulse of air containing a known concentration of this compound into the continuous airstream.

-

Record the resulting depolarization of the antennal preparation using an amplifier and data acquisition software.

-

Use a control (solvent puff) to subtract any mechanical response to the air puff.

-

Test a range of concentrations to generate a dose-response curve.

-

-

Single Sensillum Recording (SSR): This is a more refined technique that allows for the recording of the electrical activity of individual ORNs within a single sensillum. It provides detailed information about the specificity and sensitivity of different neuron types to various odors.

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on insect behavior and neurophysiology.

This compound in a Broader Ecological Context: Kairomonal Effects

The influence of this compound extends beyond the herbivore to the third trophic level, acting as a kairomone for predators and parasitoids. These natural enemies have evolved to eavesdrop on the chemical cues released by plants and their herbivorous hosts to locate their prey. The release of this compound upon herbivore feeding can attract beneficial insects that contribute to natural pest control. This makes this compound a key component in "attract and reward" strategies within IPM programs, where the goal is to enhance the presence and efficacy of natural enemies in an agricultural system.[7]

Future Directions and Applications

The study of this compound's impact on insect behavior and pheromones is a dynamic field with significant potential for practical applications. Future research should focus on:

-

Species-Specific Dose-Response Curves: Establishing detailed dose-response curves for a wider range of pest and beneficial insects will be crucial for the development of targeted and effective semiochemical-based control strategies.

-

Pheromone Blend Optimization: Investigating the optimal ratios of this compound and other GLVs to be added to pheromone lures to maximize synergistic effects.

-

Mechanisms of Pheromone Disruption: A deeper understanding of the neural and molecular mechanisms by which this compound disrupts pheromone communication will facilitate the design of more effective mating disruption technologies.

-

Field-Level Efficacy: Translating laboratory findings into effective and economically viable field applications for both pest attraction/repellency and the enhancement of biological control.

Conclusion

This compound is far more than just the smell of cut grass; it is a powerful and versatile chemical signal that profoundly influences insect behavior. Its dual role as an attractant and repellent, its ability to synergize or disrupt pheromone communication, and its function as a kairomone for natural enemies make it a molecule of immense interest to researchers and pest management professionals. By continuing to unravel the complexities of how insects perceive and respond to this compound, we can develop more sophisticated, sustainable, and environmentally sound strategies for managing insect populations.

References

-